molecular formula C8H8ClFO3S B2779309 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride CAS No. 1780711-13-8

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Cat. No. B2779309
CAS RN: 1780711-13-8
M. Wt: 238.66
InChI Key: GVLRJFNMNMVRRK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S . It is used in various chemical reactions and has a molecular weight of 238.66.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a fluoro group, a methoxy group, a methyl group, and a sulfonyl chloride group .

Scientific Research Applications

Bioconjugation Chemistry

Compounds such as 4-fluorobenzenesulfonyl chloride have been utilized for activating hydroxyl groups of polymeric carriers. This chemical, due to the strong electron-withdrawing property of its fluoride atom, acts as an excellent activating agent for the covalent attachment of biological molecules to solid supports like functionalized polystyrene microspheres and Sepharose beads. This technique is crucial for bioselective separation applications, such as separating human lymphocyte subsets from whole blood or tumor cells from bone marrow, demonstrating potential therapeutic applications (Chang et al., 1992).

Organic Synthesis

In the realm of organic synthesis, chemicals like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride have been identified as useful in synthesizing key intermediates for the preparation of pesticides. This showcases the compound's role in creating more efficient and possibly environmentally friendly agricultural chemicals (Du et al., 2005).

Corrosion Inhibition

Research into piperidine derivatives, including molecules like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, has provided insights into their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these studies contribute to developing more effective corrosion inhibitors, which is vital for protecting infrastructure and machinery (Kaya et al., 2016).

Fluorophore Development

The synthesis and study of analogues of Zinquin-related fluorophores, such as 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, are pivotal for advancing fluorescence-based sensing and imaging technologies. These compounds have shown significant promise in forming fluorescent complexes with Zn(II), which could lead to new diagnostic tools and research methodologies in biochemistry and molecular biology (Kimber et al., 2003).

Alzheimer’s Disease Research

Sulfonamides derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer’s disease. This research represents a crucial step towards developing new therapeutic agents for managing and treating Alzheimer’s disease (Abbasi et al., 2018).

Safety and Hazards

5-Fluoro-2-methylbenzenesulfonyl chloride is classified as a dangerous substance. It has a hazard classification of Eye Damage 1 and Skin Corrosion 1B . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRJFNMNMVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

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